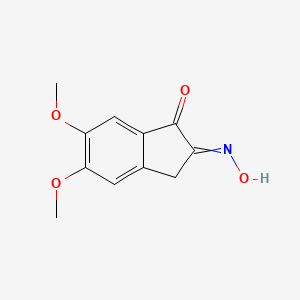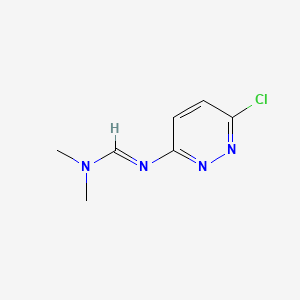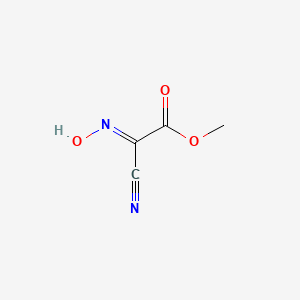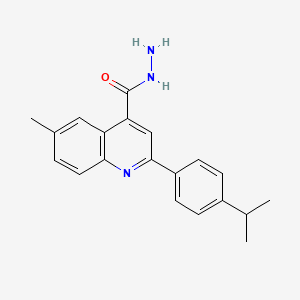
ethyl (2S)-2-(oxan-2-yloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-(oxan-2-yloxy)propanoate is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including agriculture and pharmaceuticals. The compound is characterized by its ethyl group and the presence of an oxan-2-yloxy moiety attached to a propanoate structure. The studies have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of ethyl (2S)-2-(oxan-2-yloxy)propanoate and related compounds has been reported using different methods. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide resulted in the formation of triazinones upon refluxing in pyridine or triazine-diones when refluxed in ethanol . Another study reported the synthesis of a related compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, which was characterized by NMR, IR, and mass spectral studies, and its structure was confirmed by single-crystal X-ray diffraction . These methods highlight the versatility in the synthesis of ethyl (2S)-2-(oxan-2-yloxy)propanoate derivatives.
Molecular Structure Analysis
The molecular structure of ethyl (2S)-2-(oxan-2-yloxy)propanoate derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was determined by single-crystal X-ray diffraction analysis, revealing intermolecular hydrogen bonds that contribute to the stability of the structure . Similarly, the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by X-ray diffraction, and the Hirshfeld surface analysis provided insights into the nature of intermolecular contacts .
Chemical Reactions Analysis
The reactivity of ethyl (2S)-2-(oxan-2-yloxy)propanoate and its analogs has been explored in various chemical reactions. The compound has been used as a starting material or intermediate in the synthesis of more complex molecules. For instance, the synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate involved intramolecular hydrogen bonding between the hydroxy group of one coumarin unit and the carbonyl group of the second one . Additionally, the compound has been used to synthesize novel herbicides, such as ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, demonstrating its utility in the development of agricultural chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (2S)-2-(oxan-2-yloxy)propanoate derivatives have been studied to understand their behavior and potential applications. For example, the synthesized compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator, and its structure was confirmed using various spectroscopic techniques . The study of its physical and chemical properties, such as vibrational frequencies and molecular geometry, was performed using density functional theory (DFT) . These analyses are crucial for predicting the behavior of the compound in different environments and for its application in targeted industries.
Wissenschaftliche Forschungsanwendungen
Polymorphism Characterization
A study by Vogt et al. (2013) on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a related compound, showcases the importance of understanding polymorphic forms for pharmaceutical applications. The investigation employed spectroscopic and diffractometric techniques to characterize two polymorphic forms, highlighting challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).
Optimization and Scale-Up of Synthesis
Donners et al. (2002) focused on the two-step synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol from ethyl (S)(−)-lactate, demonstrating the process's optimization and scale-up. This research is pivotal for the chemical industry, showing how reaction enthalpy measurements and experimental design techniques can ensure safe scale-up and efficient production (Donners et al., 2002).
Novel Organic Syntheses
Research by Vetyugova et al. (2018) on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide explores new pathways in organic synthesis. This study contributes to the development of novel compounds, potentially useful in various pharmaceutical applications, by demonstrating how ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react to form triazine derivatives upon refluxing in different solvents (Vetyugova et al., 2018).
Application in Green Chemistry
A study by Bermejo et al. (2015) on the pressurized liquid extraction of caffeine and catechins from green tea leaves using ethyl lactate and water mixtures highlights the solvent's bio-renewable and environmentally benign nature. This research is crucial for food and pharmaceutical industries seeking sustainable extraction methods that minimize adverse health effects while maximizing recovery of valuable compounds (Bermejo et al., 2015).
Enantioselective Catalysis
Ren et al. (2019) investigated the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using ChKRED12, highlighting its application in producing key chiral intermediates for pharmaceuticals. The study demonstrates the enzyme's potential in achieving high enantiopurity, essential for synthesizing drugs with specific therapeutic effects (Ren et al., 2019).
Eigenschaften
IUPAC Name |
ethyl (2S)-2-(oxan-2-yloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-12-10(11)8(2)14-9-6-4-5-7-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNMSYBVPOHGJ-IENPIDJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439236 |
Source


|
| Record name | AG-G-89175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-(oxan-2-yloxy)propanoate | |
CAS RN |
73208-70-5 |
Source


|
| Record name | AG-G-89175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)





